![molecular formula C19H23N3O2 B14371530 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one CAS No. 90095-25-3](/img/structure/B14371530.png)
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one is a complex organic compound with the molecular formula C19H23N3O2 . It contains a phenoxazine core substituted with dimethylamino groups and a propanone side chain. This compound is known for its unique structural features and diverse applications in various scientific fields.
Preparation Methods
The synthesis of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves multiple steps, typically starting with the formation of the phenoxazine core. The dimethylamino groups are introduced through nucleophilic substitution reactions, and the propanone side chain is added via a condensation reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: Similar in structure but with a naphthalene core instead of phenoxazine.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Contains a triazole ring and different functional groups. The uniqueness of this compound lies in its phenoxazine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90095-25-3 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[3,7-bis(dimethylamino)phenoxazin-10-yl]propan-1-one |
InChI |
InChI=1S/C19H23N3O2/c1-6-19(23)22-15-9-7-13(20(2)3)11-17(15)24-18-12-14(21(4)5)8-10-16(18)22/h7-12H,6H2,1-5H3 |
InChI Key |
WGXYXWOXMVHQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)N(C)C)OC3=C1C=CC(=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)
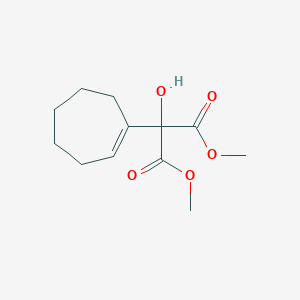
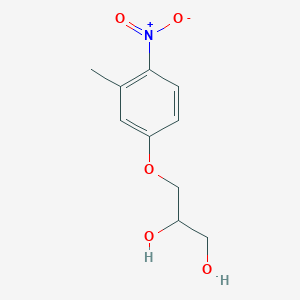
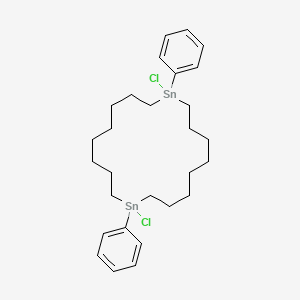
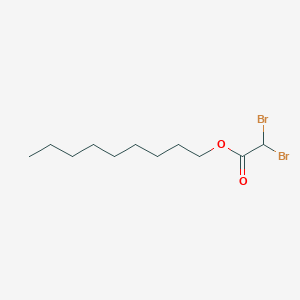
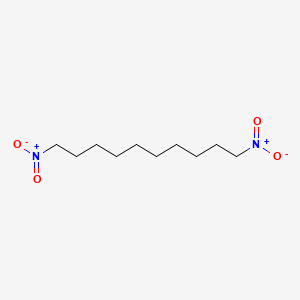
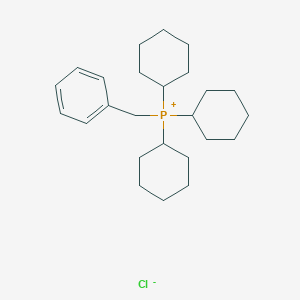
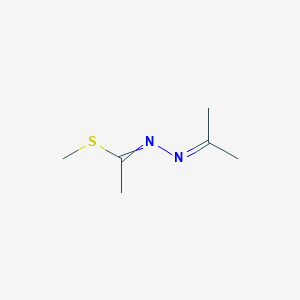
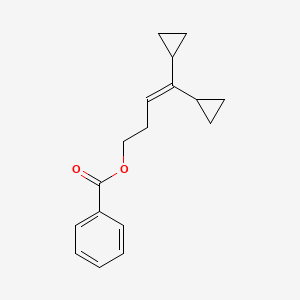
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
